

# Molecular structure and conformation of 2-Amino-5-bromo-4-fluorophenol

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## Compound of Interest

Compound Name: 2-Amino-5-bromo-4-fluorophenol

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **2-Amino-5-bromo-4-fluorophenol**

## Executive Summary

**2-Amino-5-bromo-4-fluorophenol** is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which are dictated by a complex interplay of electronic effects and intramolecular interactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the molecular structure of **2-Amino-5-bromo-4-fluorophenol**. In the absence of extensive empirical data for this specific molecule, we present a robust, predictive framework grounded in established principles. We detail authoritative, field-proven protocols for both computational and experimental determination of its conformational landscape, empowering researchers to elucidate the structural nuances that govern its reactivity and biological activity.

## Introduction: The Structural Imperative in Molecular Design

The precise arrangement of atoms in three-dimensional space—a molecule's conformation—is a cornerstone of its chemical identity and function. For drug development professionals, understanding the conformational landscape of a molecule is paramount, as it governs

molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy.

**2-Amino-5-bromo-4-fluorophenol** presents a compelling case study. As a polysubstituted phenol, it features a hydroxyl group, an amino group, and two halogen atoms (bromine and fluorine), each contributing unique steric and electronic properties to the aromatic scaffold.

The ortho-positioning of the amino and hydroxyl groups strongly suggests the presence of a stabilizing intramolecular hydrogen bond, a non-covalent interaction that can significantly restrict rotational freedom and lock the molecule into a preferred, low-energy conformation. The nature and strength of this bond, along with the electronic influence of the halogen substituents, are critical determinants of the molecule's overall shape and reactivity. This guide provides the theoretical basis and practical methodologies to rigorously define these structural characteristics.

## Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. While experimental data is sparse, numerous properties can be reliably computed, providing a solid baseline for further investigation. It is important to distinguish the target molecule, **2-Amino-5-bromo-4-fluorophenol**, from its isomer, 2-Amino-4-bromo-5-fluorophenol, for which some data is also available[1][2][3].

Property	Value / Description	Source
IUPAC Name	2-Amino-5-bromo-4-fluorophenol	N/A
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFNO	[4]
Molecular Weight	206.01 g/mol	[4]
Canonical SMILES	<chem>C1=C(C(=CC(=C1F)Br)O)N</chem>	N/A
InChI Key	QRRYTSCZSPPVQQ-UHFFFAOYSA-N	N/A
Physical Form	Expected to be a solid at room temperature	[4]
Computed XLogP3	1.7	N/A
Hydrogen Bond Donors	2 (from -OH and -NH <sub>2</sub> )	N/A
Hydrogen Bond Acceptors	3 (from O, N, and F)	N/A

The electronic character of the molecule is shaped by the interplay of its functional groups. The hydroxyl (-OH) and amino (-NH<sub>2</sub>) groups are strong activating, ortho-, para-directing groups due to resonance effects. Conversely, the fluorine and bromine atoms are deactivating due to their high electronegativity (inductive effect) yet are also ortho-, para-directing because of resonance. This complex electronic profile is crucial for predicting reactivity in synthetic applications.

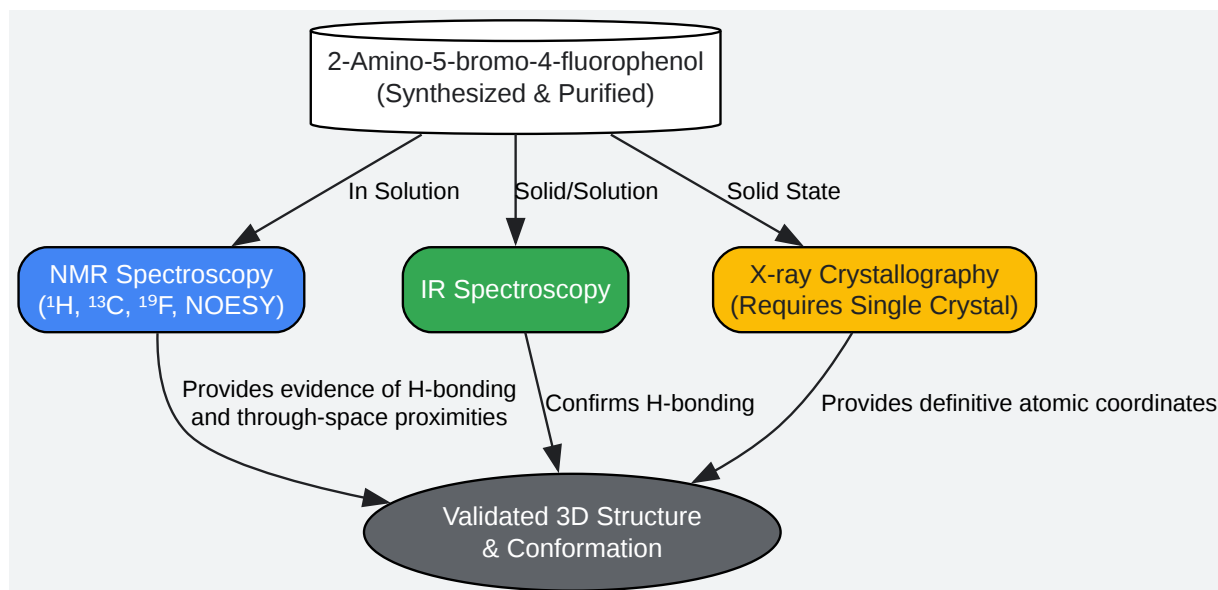
## The Conformational Landscape: A Theoretical Perspective

The conformation of **2-Amino-5-bromo-4-fluorophenol** is primarily governed by the rotational freedom around the C-O and C-N single bonds. The orientation of the hydroxyl and amino groups relative to the benzene ring and to each other defines the molecule's most stable state.

## The Decisive Role of Intramolecular Hydrogen Bonding

The proximity of the hydroxyl proton (a hydrogen bond donor) and the lone pair of electrons on the amino nitrogen (a hydrogen bond acceptor) facilitates the formation of a stabilizing intramolecular hydrogen bond (O-H...N). This interaction creates a pseudo-six-membered ring, significantly lowering the system's overall energy and restricting the rotation of both functional groups. This phenomenon is well-documented in ortho-substituted phenols and anilines[5][6][7]. The presence of this bond is expected to enforce a high degree of planarity between the O-H and NH<sub>2</sub> groups and the aromatic ring.





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## References

- 1. 2-Amino-4-bromo-5-fluorophenol | C<sub>6</sub>H<sub>5</sub>BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-bromo-5-fluorophenol | 1016234-89-1 [sigmaaldrich.com]
- 3. 2-AMino-4-broMo-5-fluorophenol CAS#: 1016234-89-1 [chemicalbook.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]

- 6. ERIC - EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec [eric.ed.gov]
- 7. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
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